molecular formula C24H17BrN4O3 B2862457 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1189701-79-8

2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one

Número de catálogo: B2862457
Número CAS: 1189701-79-8
Peso molecular: 489.329
Clave InChI: SRGOIYSOCLSHNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one (Compound ID: L100-0310) is a heterocyclic compound featuring a phthalazin-1(2H)-one core substituted with a 1,2,4-oxadiazole moiety and aromatic groups. Its molecular formula is C24H17BrN4O3, with a molecular weight of 489.33 g/mol and a logP value of 4.4272, indicating moderate lipophilicity . Key structural attributes include:

  • A 2-bromophenyl group on the 1,2,4-oxadiazole ring.
  • A 4-methoxyphenyl substituent on the phthalazinone core.
  • Seven hydrogen bond acceptors and a polar surface area of 66.082 Ų, influencing solubility and bioavailability .

Propiedades

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O3/c1-31-16-12-10-15(11-13-16)22-17-6-2-3-7-18(17)24(30)29(27-22)14-21-26-23(28-32-21)19-8-4-5-9-20(19)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOIYSOCLSHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methoxyphenyl)phthalazin-1(2H)-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20BrN3O3C_{21}H_{20}BrN_3O_3, with a molecular weight of approximately 442.38 g/mol. The compound features a phthalazinone core substituted with a bromophenyl oxadiazole moiety and a methoxyphenyl group.

PropertyValue
Molecular Weight442.38 g/mol
Boiling PointNot available
DensityNot available
pKaNot available

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In one study, oxadiazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL, outperforming standard antibiotics such as chloramphenicol .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well documented. A study highlighted that certain phenazine analogues derived from similar structures act as inducers of quinone reductase 1 (QR1) and inhibitors of inducible nitric oxide synthase (iNOS), which are critical pathways in cancer progression . The compound may exhibit similar pathways due to its structural similarities to known anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds with oxadiazole rings have also been explored. Studies suggest that these compounds can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition can lead to reduced inflammation in various models .

Study on Antimicrobial Efficacy

A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial activity against Klebsiella pneumoniae. The most potent derivatives showed MIC values as low as 6.4 µg/mL . This suggests that the oxadiazole ring significantly contributes to the antimicrobial activity observed in these compounds.

Study on Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of 1,3,4-oxadiazole derivatives revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle proteins . This supports the hypothesis that similar structural components in the target compound may also confer anticancer properties.

Comparación Con Compuestos Similares

Bromine Substitution Position

  • Meta (3-Bromo) : ’s compound may exhibit improved solubility due to reduced steric effects compared to the ortho isomer.
  • Para (4-Bromo) : The para-bromo analog () could enhance planar stacking interactions but reduce metabolic stability .

Methoxy vs. Methyl/Phenyl Substituents

  • The target’s 4-methoxyphenyl group provides electron-donating effects, enhancing solubility relative to the methyl group in ’s compound .
  • ’s compound lacks bromine, resulting in lower molecular weight (396.41 vs.

Physicochemical Properties

  • Lipophilicity : The target’s logP (4.42) exceeds analogs without bromine (e.g., ), aligning with bromine’s hydrophobicity.
  • Solubility : The target’s polar surface area (66.082 Ų) and seven H-bond acceptors suggest moderate aqueous solubility, though lower than ’s compound (6 H-bond acceptors) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.